molecular formula C20H26N6O B14867399 Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B14867399
M. Wt: 366.5 g/mol
InChI Key: MNZXQMWTGJOLSA-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core pyridazinyl and piperazinyl intermediates. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions . The final step usually involves the coupling of the cyclopentyl group to the methanone moiety under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often employ continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

cyclopentyl-[4-[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H26N6O/c1-15-5-4-8-17(21-15)22-18-9-10-19(24-23-18)25-11-13-26(14-12-25)20(27)16-6-2-3-7-16/h4-5,8-10,16H,2-3,6-7,11-14H2,1H3,(H,21,22,23)

InChI Key

MNZXQMWTGJOLSA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4CCCC4

Origin of Product

United States

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